molecular formula C17H15BrN2OS B2778636 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide CAS No. 2034617-66-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide

Cat. No.: B2778636
CAS No.: 2034617-66-6
M. Wt: 375.28
InChI Key: ZXSHCSWROUKAPD-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. It features a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring, and a brominated nicotinamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of benzo[b]thiophene derivatives with brominated nicotinamide under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating and refluxing .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted nicotinamides .

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives and brominated nicotinamides. Examples are:

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is unique due to its specific combination of a benzo[b]thiophene moiety and a brominated nicotinamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored in several studies. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₃H₁₃BrN₂O
  • Molecular Weight : 305.16 g/mol
  • CAS Number : 6318-59-8

The presence of the benzothiophene moiety and the brominated pyridine ring contributes to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research indicates that derivatives with similar structures exhibit significant inhibitory effects on various cancer cell lines, including lung cancer cells (A549 and HCC827) with IC₅₀ values ranging from 6.26 to 20.46 µM in different assay formats .

Table 1: Antitumor Activity Data

CompoundCell LineIC₅₀ (µM)Assay Type
Compound AA5496.26 ± 0.332D Viability
Compound BHCC8276.48 ± 0.112D Viability
Compound CNCI-H35816.00 ± 9.383D Assay

These findings suggest that structural modifications could enhance the selectivity and potency of such compounds against cancer cells.

The mechanisms underlying the biological activity of this compound appear to involve the induction of apoptosis in cancer cells. Studies have shown that this compound can activate caspases, leading to programmed cell death . The activation of caspase-3 and caspase-9 has been particularly noted, indicating a potential intrinsic apoptotic pathway involvement.

Table 2: Apoptotic Induction Data

CompoundCaspase Activation (Fold Change)
Compound DCaspase-3: 18.3
Caspase-9: 16.7

This data highlights the compound's ability to trigger apoptotic pathways, which is a critical mechanism for its antitumor effects.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as yeast models such as Saccharomyces cerevisiae.

Table 3: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Saccharomyces cerevisiaeZ µg/mL

(Note: Specific MIC values would need to be filled in based on experimental results from relevant studies.)

Case Studies

Several case studies have explored the biological activity of related compounds and their implications in therapeutic settings. For example:

  • Case Study on Lung Cancer Treatment :
    • A study involving a series of benzothiophene derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models.
    • The study reported a significant reduction in tumor volume with a corresponding increase in apoptosis markers.
  • Case Study on Antimicrobial Efficacy :
    • Research evaluated the effectiveness of similar compounds against multi-drug resistant strains of bacteria.
    • Results indicated that modifications to the benzothiophene structure could enhance antimicrobial potency.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-11(20-17(21)12-7-14(18)9-19-8-12)6-13-10-22-16-5-3-2-4-15(13)16/h2-5,7-11H,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHCSWROUKAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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